N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Scientific Research Applications
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:
Mechanism of Action
Future Directions
The future research directions for “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, more studies could be conducted to investigate their antimicrobial, antitubercular, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where the quinazolinone core reacts with a phenyl halide under basic conditions.
Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety through an amide coupling reaction, using cyclopentanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups on the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide
- N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]benzamide
Uniqueness
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide is unique due to its specific structural features, such as the presence of the cyclopentanecarboxamide moiety, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives .
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-22-19-12-5-4-11-18(19)21(26)24(14)17-10-6-9-16(13-17)23-20(25)15-7-2-3-8-15/h4-6,9-13,15H,2-3,7-8H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDUGGAGFZDMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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